REACTION_CXSMILES
|
[N:1]1([CH2:7][C:8](=[S:10])[NH2:9])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl:11][CH2:12][C:13]([CH2:15]Cl)=O.C(=O)(O)[O-].[Na+].S(Cl)(Cl)=O>ClCCCl.O1CCOCC1>[ClH:11].[Cl:11][CH2:12][C:13]1[N:9]=[C:8]([CH2:7][N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[S:10][CH:15]=1 |f:2.3,7.8|
|
Name
|
|
Quantity
|
0.403 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)CC(N)=S
|
Name
|
|
Quantity
|
0.353 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)CCl
|
Name
|
|
Quantity
|
0.234 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.202 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for a further 30 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in an attempt
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with 1,2-dichloroethane
|
Type
|
ADDITION
|
Details
|
The filtrate was added dropwise to
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 70° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
The brown mixture was filtered
|
Type
|
WASH
|
Details
|
washed with 1,2-dichloroethane
|
Reaction Time |
30 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC=1N=C(SC1)CN1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.091 mmol | |
AMOUNT: MASS | 0.024 g | |
YIELD: PERCENTYIELD | 4% | |
YIELD: CALCULATEDPERCENTYIELD | 6.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |